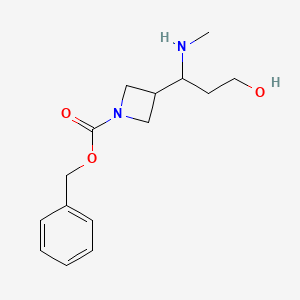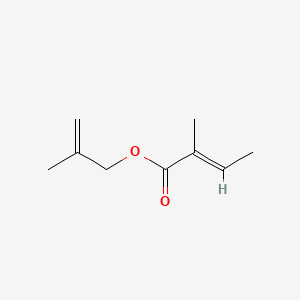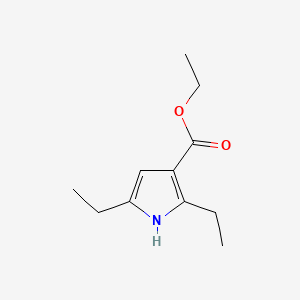
Ethyl 2,5-diethyl-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,5-diethyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,5-diethyl-1H-pyrrole-3-carboxylate typically involves the reaction of ethyl acetoacetate with diethylamine under acidic conditions. The reaction proceeds through a cyclization process, forming the pyrrole ring. The general reaction conditions include:
Reagents: Ethyl acetoacetate, diethylamine
Catalyst: Acidic catalyst (e.g., hydrochloric acid)
Solvent: Ethanol
Temperature: Reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Continuous Flow Reactors: Ensuring consistent reaction conditions
Purification: Using distillation or recrystallization to obtain the pure product
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,5-diethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Pyrrole-3-carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated pyrrole derivatives
Aplicaciones Científicas De Investigación
Ethyl 2,5-diethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2,5-diethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways
Receptor Binding: Binding to receptors and altering signal transduction pathways
Comparación Con Compuestos Similares
Ethyl 2,5-diethyl-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives, such as:
- Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
- Ethyl 2-ethyl-4,5-dimethyl-1H-pyrrole-3-carboxylate
- Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of ethyl groups at positions 2 and 5 of the pyrrole ring can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds.
Propiedades
Número CAS |
35011-29-1 |
|---|---|
Fórmula molecular |
C11H17NO2 |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
ethyl 2,5-diethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-4-8-7-9(10(5-2)12-8)11(13)14-6-3/h7,12H,4-6H2,1-3H3 |
Clave InChI |
GUSHRMGLCZFOCM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(N1)CC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


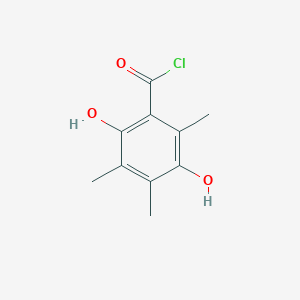
![1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene](/img/structure/B13950370.png)
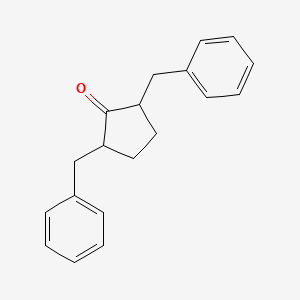
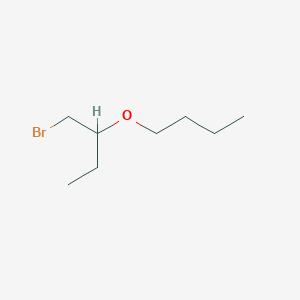
![6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile](/img/structure/B13950380.png)
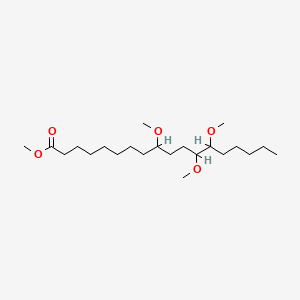
![[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B13950408.png)
![5-Iodo-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13950413.png)
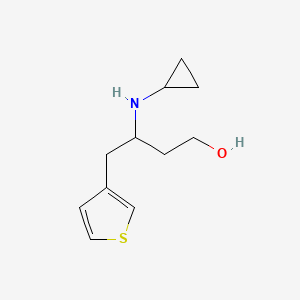
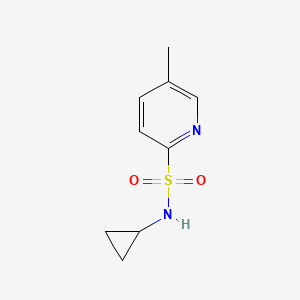
![6H-Imidazo[1,5,4-de]quinoxaline](/img/structure/B13950423.png)
